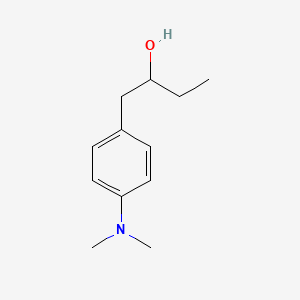

1-(4-(Dimethylamino)phenyl)butan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(dimethylamino)phenyl]butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-12(14)9-10-5-7-11(8-6-10)13(2)3/h5-8,12,14H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOENEEOGJHFETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)N(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 1 4 Dimethylamino Phenyl Butan 2 Ol and Analogous Structures

Strategic Organic Synthesis Approaches to Amino Alcohol Backbones

The construction of the fundamental amino alcohol framework is a critical step in the synthesis of 1-(4-(dimethylamino)phenyl)butan-2-ol and related compounds. Various strategic approaches have been developed to achieve this, ranging from convergent multi-component reactions to intricate rearrangement pathways.

Multi-Component Reactions and Modular Synthesis Strategies

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. acs.org These reactions are particularly well-suited for creating libraries of compounds for drug discovery and other applications. nih.govthieme-connect.com The inherent modularity of MCRs allows for the rapid generation of diverse amino alcohol structures by simply varying the starting materials. acs.org

One notable example is the one-pot synthesis of 1,2-amino alcohols by combining an amine, an aldehyde, and methanol (B129727) under mild, aqueous conditions using a TiCl3/t-BuOOH system. acs.org This free-radical domino multicomponent reaction proceeds without the need for pre-forming the imine or protecting the amino group, making it a convenient and general method for both aliphatic and aromatic 1,2-amino alcohols. acs.org Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are also powerful tools for generating peptidomimetic compounds and other complex molecules containing the amino alcohol motif. thieme-connect.comorganic-chemistry.org The Passerini reaction, for instance, combines a carboxylic acid, a carbonyl compound, and an isocyanide to produce α-acyloxycarboxamides. thieme-connect.com

The table below summarizes key aspects of multi-component reactions for amino alcohol synthesis.

| Reaction Type | Reactants | Key Features | Advantages |

| TiCl3/t-BuOOH Mediated Radical Reaction | Amine, Aldehyde, Methanol | Free-radical domino reaction | One-pot, mild aqueous conditions, no imine preformation needed acs.org |

| Passerini Reaction | Carboxylic Acid, Carbonyl Compound, Isocyanide | Isocyanide-based | Generates α-acyloxycarboxamides thieme-connect.com |

| Ugi Reaction | Amine, Carbonyl Compound, Carboxylic Acid, Isocyanide | Isocyanide-based, four-component | Creates dipeptide scaffolds, high diversity nih.gov |

Exploration of Rearrangement Mechanisms in Alkylamino Alcohol Formation

Rearrangement reactions provide another elegant pathway to alkylamino alcohols, often proceeding with high stereoselectivity. The Overman rearrangement, a frontiersin.orgfrontiersin.org-sigmatropic rearrangement of allylic trichloroacetimidates, is a prime example. organic-chemistry.orgyoutube.com This reaction effectively transposes the alcohol and amine functionalities, converting readily available allylic alcohols into valuable allylic amines. organic-chemistry.orgacs.org The reaction can be performed thermally or catalyzed by transition metals like palladium(II) or mercury(II). organic-chemistry.org A key advantage of the Overman rearrangement is its ability to transfer chirality, allowing for the synthesis of enantiomerically enriched allylic amines from chiral allylic alcohols. organic-chemistry.org

Another relevant rearrangement is the Beckmann rearrangement, which converts oximes into amides or nitriles. masterorganicchemistry.com While not a direct route to amino alcohols, the resulting amides can be further transformed to access the desired functionality. The reaction is typically initiated by converting the oxime's hydroxyl group into a good leaving group, followed by heating to induce an alkyl or hydride shift. masterorganicchemistry.com

The Eschenmoser-Claisen rearrangement, a variation of the Claisen rearrangement, involves the reaction of an allylic alcohol with an amide acetal (B89532) to form a γ,δ-unsaturated amide. youtube.com This reaction proceeds through a chair-like transition state, leading to a high degree of stereocontrol. youtube.com The resulting unsaturated amide can then be further manipulated to yield the desired amino alcohol.

Asymmetric Synthesis and Enantiocontrol in the Construction of Chiral Centers

The presence of chiral centers in this compound and its analogs necessitates the use of asymmetric synthesis techniques to control their stereochemistry. The development of enantioselective methods is crucial for producing single enantiomers, which often exhibit distinct biological activities.

Catalytic Asymmetric Transformations (e.g., Aza-Pinacol Couplings)

Catalytic asymmetric transformations have emerged as powerful tools for the synthesis of chiral amino alcohols. The aza-pinacol coupling, a carbon-carbon bond-forming reaction between an imine and a carbonyl compound, is a particularly effective method for constructing vicinal amino alcohols. rsc.orgrsc.org Recent advancements in this area include the use of photocatalysis and electrocatalysis, offering sustainable alternatives to traditional transition-metal catalysis. rsc.orgrsc.org

A significant breakthrough is the development of a chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. organic-chemistry.orgwestlake.edu.cn This method utilizes a radical-polar crossover mechanism and a chiral chromium catalyst to achieve high diastereo- and enantioselectivity. organic-chemistry.orgwestlake.edu.cn The reaction demonstrates broad substrate scope, tolerating a variety of functional groups. organic-chemistry.org Another innovative approach involves a manganese-catalyzed cross-selective aza-pinacol coupling that proceeds via an atom transfer mechanism, enabling the chemoselective generation of ketyl radicals from aliphatic aldehydes in the presence of more easily reduced imines. nsf.gov

The table below highlights different catalytic asymmetric aza-pinacol coupling methods.

| Catalyst System | Reactants | Mechanism | Key Advantages |

| Chromium/Chiral Ligand | Aldehydes, N-sulfonyl imines | Radical-polar crossover | High diastereo- and enantioselectivity, broad substrate scope organic-chemistry.orgwestlake.edu.cn |

| Manganese/Photocatalyst | Aldehydes, Imines | Atom transfer catalysis | Chemoselective ketyl radical generation nsf.gov |

| Iridium/Chiral Ligand | β-amino ketones | Asymmetric hydrogenation | Access to chiral γ-amino alcohols with high yields and enantioselectivity nih.gov |

Biocatalytic Reductive Amination with Engineered Enzymes

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino alcohols. Engineered enzymes, particularly amine dehydrogenases (AmDHs) and imine reductases (IREDs), have shown great promise in the asymmetric reductive amination of ketones. frontiersin.orgresearchgate.net These enzymes can directly utilize ammonia (B1221849) as the amino source, providing a direct and atom-economical route to chiral amines. frontiersin.org

Directed evolution and protein engineering techniques have been employed to improve the activity, stability, and substrate scope of these enzymes. nih.govmdpi.com For example, engineered AmDHs derived from amino acid dehydrogenases have been successfully used for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with high enantioselectivity. frontiersin.orgnih.govacs.org Similarly, native AmDHs have been shown to be effective for the synthesis of short-chain chiral amines and amino alcohols, including (S)-3-aminobutan-1-ol and (3S)-3-aminobutan-2-ol, with high conversions and enantioselectivities. frontiersin.orgresearchgate.netwhiterose.ac.uk

A multifunctional biocatalyst, EneIRED, has been discovered that can perform a conjugate alkene reduction followed by reductive amination, enabling the synthesis of chiral amine diastereomers with up to three stereocenters. nih.gov This highlights the potential of biocatalysis to access complex chiral molecules.

The following table summarizes the use of engineered enzymes in chiral amino alcohol synthesis.

| Enzyme Type | Substrate | Product | Key Features |

| Engineered Amine Dehydrogenase (AmDH) | α-Hydroxy ketones | Chiral amino alcohols | High enantioselectivity (>99% ee), one-step synthesis frontiersin.orgnih.govacs.org |

| Native Amine Dehydrogenase (AmDH) | Ketones, Hydroxyketones | Short-chain chiral amines and amino alcohols | High conversion and enantioselectivity for specific substrates frontiersin.orgresearchgate.netwhiterose.ac.uk |

| Imine Reductase (IRED) | α-Hydroxymethyl ketones | Chiral N-substituted 1,2-amino alcohols | Excellent enantiomeric excess (91-99%) researchgate.net |

| EneIRED | α,β-Unsaturated carbonyls, Amines | Chiral amine diastereomers | Multifunctional catalyst, creates up to three stereocenters nih.gov |

Application of Chiral Auxiliaries and Ligands for Stereoselective Induction

Chiral auxiliaries and ligands play a pivotal role in asymmetric synthesis by inducing stereoselectivity in chemical transformations. acs.org Chiral auxiliaries are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction and are subsequently removed. acs.org 1,2-amino alcohols themselves are often used as chiral auxiliaries in a variety of reactions, including the addition of organometallic reagents to imines. acs.org For instance, β-pinene derived amino alcohols have been used as chiral auxiliaries in the asymmetric addition of dialkylzinc reagents to aldehydes, affording chiral secondary alcohols with high yields and enantiomeric excess. organic-chemistry.org

Chiral ligands, when complexed with a metal catalyst, create a chiral environment that influences the stereoselectivity of the reaction. A wide range of chiral ligands have been developed for various catalytic asymmetric reactions. For example, in the copper-catalyzed enantioselective aminoallylation of ketones, a chiral ligand is used to control the absolute stereochemistry. nih.gov Similarly, in the palladium-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols, a chiral ligand is essential for achieving high enantioselectivity in the synthesis of chiral 9,10-dihydrophenanthrenes. nih.gov The development of modular and tunable chiral ligands, such as those based on a ferrocene (B1249389) backbone, has been crucial for the success of iridium-catalyzed asymmetric hydrogenation of β-amino ketones. nih.gov

Advancements in Green Chemistry Principles for Amino Alcohol Synthesis

The global push for sustainable manufacturing has profoundly impacted the synthesis of amino alcohols, steering research towards greener alternatives that minimize waste, avoid hazardous materials, and reduce energy consumption. rsc.org Key advancements focus on the use of water as a solvent, biocatalysis, and the development of environmentally benign catalytic systems. rsc.orgscirp.org

Biocatalysis: Enzymes and whole-cell systems are at the forefront of green amino alcohol synthesis. nih.gov They operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, display high chemo-, regio-, and enantioselectivity, and eliminate the need for heavy metal catalysts. frontiersin.orgnih.gov Engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of α-hydroxy ketones using ammonia as an inexpensive amino donor, with water as the main byproduct. frontiersin.org Similarly, ketoreductases (KREDs) are widely used for the asymmetric reduction of ketones to produce chiral alcohols, often achieving near-perfect enantioselectivity and high yields. nih.gov The use of whole-cell biocatalysts, such as Lactobacillus species, for the reduction of ketones to chiral alcohols exemplifies a process with high efficiency and environmental compatibility. researchgate.net

Visible-Light Photocatalysis: A novel green method involves the use of visible-light photoredox catalysis for the decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones. rsc.org This technique allows for the synthesis of 1,2-amino alcohols in water at room temperature, characterized by mild reaction conditions and a broad substrate scope. rsc.orgpatsnap.com This approach avoids harsh reagents and represents a significant step towards sustainable chemical production. patsnap.com

Alternative Catalytic Systems: The development of recyclable, solid acid catalysts like zeolites offers a green alternative to traditional homogeneous catalysts for amino alcohol synthesis. scirp.org For example, the reaction of anilines with propylene (B89431) carbonate over a large pore zeolite catalyst provides a highly regioselective route to β-amino alcohols. scirp.org This method can be performed under solvent-less conditions, significantly reducing the environmental footprint of the process. scirp.org Furthermore, metal-free approaches, such as those utilizing a two-step Smiles rearrangement, provide pathways to β-amino alcohols under mild conditions without the need for toxic metal catalysts. acs.org

The table below details findings from various green synthetic approaches to amino alcohols.

| Methodology | Catalyst/System | Key Green Principles | Substrates | Solvent | Reference |

| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | Mild conditions, aqueous media, inexpensive amino donor | α-hydroxy ketones | Water | frontiersin.org |

| Visible-Light Photocatalysis | Photocatalyst (e.g., Eosin Y) | Use of visible light, room temperature, aqueous media | N-aryl amino acids, Aldehydes/Ketones | Water | rsc.orgpatsnap.com |

| Zeolite Catalysis | Large Pore Zeolite (Na-Y) | Recyclable catalyst, solvent-less conditions | Aniline, Propylene Carbonate | Self-solvent system | scirp.org |

| Asymmetric Transfer Hydrogenation | Ruthenium Complex | No protecting groups, high atom economy | Unprotected α-amino ketones | Formic acid/TEA | acs.org |

Stereochemical Investigations and Configurational Control of 1 4 Dimethylamino Phenyl Butan 2 Ol

Enantioselective and Diastereoselective Synthesis Strategies

The primary route to enantiomerically enriched 1-(4-(Dimethylamino)phenyl)butan-2-ol is through the asymmetric reduction of its corresponding prochiral ketone, 1-(4-(dimethylamino)phenyl)butan-2-one. Several robust methods exist for the enantioselective reduction of aryl ketones, which are applicable here.

Enantioselective Ketone Reduction: Catalytic asymmetric reduction is a highly efficient method for producing chiral alcohols. This can be achieved through two main pathways: catalytic hydrogenation or catalytic transfer hydrogenation.

Asymmetric Transfer Hydrogenation (ATH): This method often employs ruthenium (Ru) or rhodium (Rh) catalysts complexed with chiral ligands. A notable example is the use of Noyori-type catalysts, which typically consist of a Ru(II) center coordinated to a chiral diamine and a cymene ligand. These catalysts facilitate the transfer of hydrogen from a source like isopropanol (B130326) or formic acid to the ketone with high enantioselectivity. The dimethylamino group on the phenyl ring can influence the electronic properties of the substrate, potentially affecting catalyst efficiency and selectivity.

Corey-Bakshi-Shibata (CBS) Reduction: This stoichiometric reduction uses a chiral oxazaborolidine catalyst to direct the attack of a borane (B79455) reagent (e.g., borane-dimethyl sulfide (B99878) complex) to one face of the ketone. The predictable stereochemical outcome is dictated by the chirality of the proline-derived catalyst.

Diastereoselective Synthesis: While the target molecule has only one stereocenter, diastereoselective strategies become relevant in the synthesis of related structures with multiple stereocenters, such as vicinal amino alcohols. rsc.org For instance, if a chiral center were present elsewhere in the molecule, the reduction of the ketone at C2 would proceed through diastereomeric transition states, leading to one diastereomer in excess. This principle is fundamental in substrate-controlled synthesis. A relevant example, though for a different substrate, is the highly diastereoselective three-component reaction to form anti-(2S,3S)-allophenylnorstatin amides, which are precursors to anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol. nih.gov This highlights how existing stereochemistry can direct the formation of new stereocenters with high fidelity.

Table 1: Comparison of Potential Enantioselective Synthesis Methods for this compound This table presents generalized data for the asymmetric reduction of aryl ketones, as specific data for 1-(4-(dimethylamino)phenyl)butan-2-one is not readily available in the literature.

| Method | Typical Catalyst/Reagent | Hydrogen Source | Key Features | Potential Outcome |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | (R,R)-TsDPEN-Ru(II)-cymene | Formic Acid/Triethylamine | High turnover numbers; mild conditions. | High yield and enantiomeric excess (>95% ee). |

| Corey-Bakshi-Shibata (CBS) Reduction | (S)-CBS-oxazaborolidine | BH₃·SMe₂ | Stoichiometric reagent; predictable stereochemistry based on catalyst. | High yield and enantiomeric excess (>98% ee). |

| Enzymatic Reduction | Ketoreductase (KRED) enzymes | Isopropanol (for cofactor recycling) | High selectivity; environmentally benign (green chemistry). | Excellent yield and enantiomeric excess (>99% ee). |

Chiral Resolution and Enantiomeric Excess Determination Techniques

When a racemic mixture of this compound is produced, it must be separated into its constituent enantiomers through a process known as chiral resolution. Subsequently, the optical purity, or enantiomeric excess (ee), of the resolved sample must be accurately determined.

Chiral Resolution Techniques: Kinetic resolution is a common and effective strategy for separating enantiomers. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

Enzymatic Kinetic Resolution: Lipases are frequently used enzymes for the kinetic resolution of secondary alcohols. nih.gov In the presence of an acyl donor (e.g., vinyl acetate), one enantiomer of the alcohol will be acylated at a much faster rate than the other. The reaction is stopped at approximately 50% conversion, yielding one enantiomer as the acylated ester and the other as the unreacted alcohol. The two can then be separated by standard chromatographic methods.

Chemical Kinetic Resolution: Chiral acylation catalysts, such as chiral phosphoric acids or 4-dimethylaminopyridine (B28879) (DMAP) derivatives, can also be employed to selectively acylate one enantiomer of a racemic alcohol. nih.govthieme-connect.com This approach offers complementarity to enzymatic methods. thieme-connect.com

Diastereomeric Crystallization: Another classical method involves reacting the racemic alcohol with a chiral resolving agent (a pure enantiomer of a chiral acid) to form a mixture of diastereomeric esters. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, hydrolysis of the individual diastereomers yields the pure enantiomers of the original alcohol.

Enantiomeric Excess (ee) Determination: The most widely used and reliable method for determining the enantiomeric excess of a chiral compound is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). heraldopenaccess.usresearchgate.net

Chiral HPLC: The sample is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for resolving a wide range of chiral compounds, including alcohols. nih.gov The ratio of the peak areas in the resulting chromatogram allows for a precise calculation of the enantiomeric excess. uma.es

NMR Spectroscopy with Chiral Derivatizing Agents: An alternative method involves reacting the alcohol with a chiral derivatizing agent, such as (R)- or (S)-Mosher's acid (MTPA), to form diastereomeric esters. tcichemicals.com The signals of the protons near the stereocenter will appear at different chemical shifts in the ¹H NMR spectrum for the two diastereomers, allowing for integration and calculation of the diastereomeric (and thus enantiomeric) ratio.

Table 2: Overview of Enantiomeric Excess (ee) Determination Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. researchgate.net | Direct analysis; high accuracy and precision; applicable to a wide range of compounds. heraldopenaccess.us | Requires specialized, often expensive, chiral columns; method development can be time-consuming. |

| NMR with Chiral Derivatizing Agents (e.g., Mosher's acid) | Conversion of enantiomers into diastereomers, which are distinguishable by NMR spectroscopy. | Does not require a specialized chromatograph; can provide structural information. | Requires chemical derivatization; potential for kinetic resolution during derivatization can lead to inaccurate results. |

| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes in solution, causing chemical shift differences. | Non-destructive; no chemical modification of the analyte needed. | Shift differences can be small; requires relatively high concentrations; CSA can be expensive. |

Influence of Stereochemistry on Reaction Pathways and Selectivity

The absolute configuration of the stereocenter at C2 in this compound is a critical factor that governs the stereochemical outcome of subsequent reactions. The spatial arrangement of the hydroxyl group, the ethyl group, and the (dimethylamino)phenethyl group creates a specific chiral environment that influences the approach of reagents.

Nucleophilic Substitution (S_N2): If the hydroxyl group is first converted to a good leaving group (e.g., a tosylate or mesylate), a subsequent S_N2 reaction at C2 will proceed with a complete inversion of configuration. This is a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. byjus.com For example, the (R)-enantiomer would yield the (S)-product.

Elimination Reactions (E2): In an E2 elimination reaction to form an alkene, the stereochemistry at C2 is crucial for achieving the required anti-periplanar geometry between the leaving group and the proton on the adjacent carbon (C1 or C3). The specific (R) or (S) configuration will determine which rotamer can readily undergo elimination, thereby potentially influencing the regioselectivity (formation of the C1=C2 vs. C2=C3 double bond) and, in more complex substrates, the E/Z geometry of the resulting alkene.

Diastereoselectivity in Further Reactions: When an enantiomer of this compound reacts with a prochiral reagent, the reaction proceeds via diastereomeric transition states. Because these transition states have different energies, one pathway will be favored, leading to the formation of one diastereomer of the product in excess. This is the principle of stereoselectivity. masterorganicchemistry.com For example, esterification of the chiral alcohol with a prochiral anhydride (B1165640) under the influence of a chiral catalyst would likely result in diastereomeric products in unequal amounts, a phenomenon known as diastereoselective synthesis. The inherent chirality of the alcohol directs the stereochemical course of the reaction.

Crystallographic Methods for Absolute Configuration Assignment

While spectroscopic methods can determine enantiomeric purity, the unambiguous assignment of the absolute configuration (i.e., distinguishing the R- from the S-enantiomer) requires a definitive analytical technique. Single-crystal X-ray diffraction is considered the gold standard for this purpose. springernature.comresearchgate.net

The method relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect breaks the centrosymmetric relationship between the intensities of certain pairs of reflections known as Bijvoet pairs (I_hkl_ ≠ I_-h-k-l_). researchgate.netnih.gov By measuring these small intensity differences, the absolute arrangement of atoms in the crystal lattice can be determined.

For a light-atom molecule like this compound (containing only C, H, N, and O), the anomalous scattering effect is very weak when using standard molybdenum (Mo Kα) radiation. The determination is more reliable when using copper (Cu Kα) radiation, as its wavelength is closer to the absorption edges of oxygen and nitrogen, enhancing the anomalous signal.

If the compound itself does not form suitable single crystals or if the anomalous scattering is too weak for a confident assignment, a common strategy is to derivatize the alcohol with a reagent containing a heavier atom (e.g., bromine, sulfur, or silicon). For instance, esterification with a chiral acid containing a bromine atom would yield a diastereomer whose absolute configuration can be more easily determined. Since the configuration of the chiral acid is known, the configuration of the alcohol can be inferred. researchgate.netnih.gov

Table 3: Representative Crystallographic Data for a Structurally Similar Compound Data presented is for (2S)-4-(4-hydroxyphenyl)butan-2-ol, a structural analogue, to illustrate typical parameters obtained from a single-crystal X-ray diffraction experiment. Specific data for this compound is not publicly available.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₄O₂ | uma.es |

| Crystal System | Monoclinic | uma.es |

| Space Group | P2₁ | uma.es |

| Radiation Type | Cu Kα | uma.es |

| Temperature (K) | 100 | uma.es |

| Flack Parameter | Value near zero confirms the assigned absolute configuration. | researchgate.net |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the cornerstone for determining the precise atomic connectivity and stereochemistry of 1-(4-(Dimethylamino)phenyl)butan-2-ol.

Detailed Proton and Carbon-13 NMR Spectral Analysis

A detailed analysis of the ¹H and ¹³C NMR spectra would be essential. In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the aromatic protons, the methine proton of the alcohol group, the methylene (B1212753) protons adjacent to the aromatic ring, the methyl group of the butyl chain, and the N-dimethyl protons. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and spatial relationships of these protons.

Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule, including the aromatic carbons, the carbon bearing the hydroxyl group, and the aliphatic carbons of the butanol chain, as well as the carbons of the dimethylamino group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic Protons (ortho to NMe₂) | 6.6-6.8 | d | ~8-9 |

| Aromatic Protons (meta to NMe₂) | 7.0-7.2 | d | ~8-9 |

| CH-OH | 3.6-3.8 | m | - |

| CH₂-Aryl | 2.5-2.8 | m | - |

| CH₃ (butyl chain) | 0.8-1.0 | t | ~7 |

| N(CH₃)₂ | 2.9-3.0 | s | - |

| OH | Variable | s (broad) | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-N (Aromatic) | 149-151 |

| C-H (Aromatic, ortho to NMe₂) | 112-114 |

| C-H (Aromatic, meta to NMe₂) | 128-130 |

| C-ipso (Aromatic) | 127-129 |

| C-OH | 70-75 |

| CH₂-Aryl | 40-45 |

| N(CH₃)₂ | 40-42 |

| CH₂ (butyl chain) | 30-35 |

Note: The data in the tables above are predictions based on known chemical shift ranges for similar functional groups and are not based on experimental results for the specified compound.

Two-Dimensional NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to determine the through-bond and through-space correlations, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment could provide insights into the conformational preferences and stereochemistry of the molecule.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound, which would in turn confirm its elemental composition (C₁₂H₁₉NO). The fragmentation pattern observed in the mass spectrum, typically obtained through techniques like electron ionization (EI) or electrospray ionization (ESI), would offer valuable structural information. Characteristic fragmentation would likely involve cleavage of the C-C bond adjacent to the hydroxyl group (α-cleavage), loss of a water molecule from the alcohol, and fragmentation related to the dimethylamino-phenyl moiety.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the O-H stretch of the alcohol (typically a broad band around 3300-3500 cm⁻¹ in the IR spectrum), C-H stretches of the aromatic and aliphatic groups, C=C stretches of the aromatic ring (around 1600 cm⁻¹), and C-N stretches of the dimethylamino group.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Alcohol | O-H stretch | 3300-3500 | Strong, Broad (IR) |

| Aromatic | C-H stretch | 3000-3100 | Medium (IR, Raman) |

| Aliphatic | C-H stretch | 2850-3000 | Strong (IR, Raman) |

| Aromatic | C=C stretch | 1580-1620 | Medium-Strong (IR, Raman) |

Note: The data in this table are generalized predictions and not from experimental measurements on the specified compound.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

UV-Visible absorption and fluorescence emission spectroscopy would provide information about the electronic transitions within the molecule. The presence of the chromophoric p-dimethylaminophenyl group suggests that the compound would exhibit absorption in the UV region.

Analysis of Solvatochromic Behavior and Intramolecular Charge Transfer

The electronic spectrum of this compound is expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This behavior arises from the potential for an intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the phenyl ring upon electronic excitation. In more polar solvents, the excited state with a larger dipole moment would be stabilized, leading to a red-shift (bathochromic shift) of the emission maximum. A systematic study in a range of solvents with varying polarity would be necessary to quantify this solvatochromic shift and to provide evidence for the ICT character of the excited state.

Computational Chemistry and Molecular Modeling Studies of 1 4 Dimethylamino Phenyl Butan 2 Ol

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic properties of a molecule. These calculations provide a detailed picture of the electron distribution, which governs the molecule's stability, reactivity, and spectroscopic characteristics.

For 1-(4-(Dimethylamino)phenyl)butan-2-ol, DFT calculations at a level like B3LYP/6-311++G(d,p) would be used to optimize the molecular geometry and compute key electronic parameters. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. researchgate.net In this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the nitrogen of the dimethylamino group, indicating these are sites susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as a site for nucleophilic interaction.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. researchgate.net These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such parameters are instrumental in predicting how the molecule will behave in a chemical reaction.

Table 1: Illustrative Quantum Chemical Parameters for this compound Note: This data is illustrative of typical results from DFT calculations and is intended for demonstrative purposes.

| Parameter | Description | Predicted Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.9 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference indicating kinetic stability | 4.9 eV |

| Ionization Potential (I) | Energy required to remove an electron | 5.8 eV |

| Electron Affinity (A) | Energy released when an electron is added | 0.9 eV |

| Electronegativity (χ) | Tendency to attract electrons | 3.35 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.45 eV |

| Global Electrophilicity (ω) | Index for electrophilic character | 2.29 eV |

Molecular Dynamics Simulations for Supramolecular Interactions and Aggregation

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov These simulations provide a "movie" of molecular behavior, offering deep insights into dynamic processes like conformational changes and intermolecular aggregation, which are difficult to capture with static methods. nih.gov For this compound, MD simulations are essential for understanding how individual molecules interact to form larger, supramolecular structures.

Studies on similar phenyl derivatives of butanol isomers have shown that the presence of an aromatic ring significantly influences the formation of these larger clusters. nih.gov The addition of a phenyl group tends to create a more disordered organization of molecules compared to their purely aliphatic counterparts, suppressing long-range intermolecular order. nih.gov

Hydrogen bonds are a primary driving force for the self-assembly of alcohol-containing molecules. In this compound, the hydroxyl (-OH) group is the principal hydrogen bond donor, while the oxygen of the hydroxyl group and the nitrogen of the dimethylamino group can act as acceptors. MD simulations can characterize the geometry, lifetime, and network topology of these hydrogen bonds.

Research on analogous phenyl butanols has demonstrated that the attachment of a phenyl group significantly reduces the number of O-H···O hydrogen bonds and the average size of the resulting supramolecular clusters when compared to aliphatic butanols. nih.gov While aliphatic butanols can form extended chain-like or cyclic clusters of 7-16 molecules, their phenyl derivatives tend to form much smaller clusters of 3-5 molecules. nih.gov This is attributed to steric hindrance from the bulky aromatic ring and the emergence of competing interactions. nih.gov For this compound, one would expect a similar trend, with the potential for O-H···N bonds to further influence the specific structure of the aggregates.

Alongside hydrogen bonding, π-π stacking interactions between the phenyl rings are a critical factor in the aggregation of aromatic molecules. These non-covalent interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. rsc.orgrsc.org The nature of π-π stacking is complex; it is not a simple "sandwich" arrangement but often involves offset or "slip-stacked" geometries to minimize steric repulsion and optimize attractive forces. rsc.orgresearchgate.net

In MD simulations of this compound, analysis would focus on identifying the preferred stacking configurations by measuring key geometric parameters: the distance between the centroids of the aromatic rings and the angles between the ring planes. researchgate.net Studies on related systems show that these π-π interactions are in direct competition with hydrogen bonding, and the final supramolecular architecture is a delicate balance of these forces. nih.gov The electron-donating dimethylamino group on the phenyl ring would likely modulate these interactions, potentially favoring specific stacking geometries compared to an unsubstituted phenyl ring. comporgchem.com

Table 2: Key Parameters for Analyzing Non-Covalent Interactions in MD Simulations

| Interaction Type | Parameter | Description |

|---|---|---|

| Hydrogen Bonding | Donor-Acceptor Distance | The distance between the hydrogen atom and the acceptor atom (O or N). |

| Angle (D-H···A) | The angle formed by the donor atom, the hydrogen, and the acceptor atom. | |

| H-Bond Lifetime | The average duration a specific hydrogen bond exists. | |

| π-π Stacking | Centroid-to-Centroid Distance | The distance between the geometric centers of two interacting aromatic rings. |

| Inter-planar Angle | The angle between the planes of the two aromatic rings. |

Computational Prediction of Spectroscopic Parameters and Conformations

Computational methods are widely used to predict spectroscopic data and explore the conformational landscape of flexible molecules. researchgate.netmdpi.com For this compound, which has several rotatable single bonds, a vast number of conformations are possible.

Conformational analysis is typically performed to identify the most stable, low-energy conformers. mdpi.comnih.gov This involves systematically rotating the molecule around its flexible bonds and calculating the potential energy of each resulting structure. Higher-level theoretical methods, such as Møller–Plesset perturbation theory (MP2), may be required to accurately capture the subtle energy differences and identify all relevant conformers, including potential chiral forms. researchgate.net

Once the stable conformers are identified, their spectroscopic properties can be calculated. Time-dependent DFT (TD-DFT) is used to predict UV-Vis spectra, while methods like Gauge-Independent Atomic Orbital (GIAO) are used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical spectra can be compared with experimental data to confirm the structure and assign specific peaks. The calculated vibrational frequencies from DFT can be correlated with experimental FT-IR and Raman spectra, aiding in the assignment of vibrational modes. researchgate.net

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: This data is for illustrative purposes. Actual shifts depend on the solvent and specific conformation.

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic Protons (C₆H₄) | 6.7 - 7.2 | 112 - 150 |

| Dimethylamino Protons (-N(CH₃)₂) | ~2.9 | ~40 |

| Hydroxyl Proton (-OH) | Variable (depends on solvent/conc.) | - |

| Methine Proton (-CH(OH)-) | ~3.6 | ~73 |

| Methylene (B1212753) Protons (-CH₂-) | 1.5 - 1.7 | ~35 |

| Methyl Protons (-CH₃) | ~0.9 | ~10 |

In Silico Design and Virtual Screening of Novel Derivatives

In silico design and virtual screening are powerful computational strategies used in drug discovery to identify and optimize lead compounds. nih.gov These techniques allow researchers to evaluate vast libraries of virtual compounds for their potential to bind to a biological target, saving significant time and resources compared to traditional high-throughput screening. nih.gov

The process begins by defining a biological target (e.g., an enzyme or receptor). A virtual library of derivatives of this compound would then be created by systematically modifying its structure—for example, by changing substituents on the phenyl ring, altering the length of the alkyl chain, or replacing the hydroxyl group.

These derivatives are then "docked" into the active site of the target protein using molecular docking software. nih.gov The software predicts the most likely binding pose of each ligand and calculates a scoring function to estimate its binding affinity. nih.gov The success of virtual screening often depends on correctly identifying and modeling key interactions, such as hydrogen bonds between the ligand and the protein. nih.gov

Compounds with the best docking scores are subjected to further analysis, such as calculating their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness. nih.gov This comprehensive in silico workflow enables the rational design of new derivatives with potentially improved activity and pharmacokinetic profiles.

Table 4: General Workflow for In Silico Design and Virtual Screening

| Step | Description | Computational Tools |

|---|---|---|

| 1. Target Identification | Define the 3D structure of the biological target (e.g., protein). | X-ray Crystallography, NMR, Homology Modeling |

| 2. Library Generation | Create a virtual database of chemical derivatives. | Chemical structure editors, library enumeration tools |

| 3. Molecular Docking | Predict the binding pose and affinity of each derivative in the target's active site. | GOLD, AutoDock, Glide |

| 4. Scoring & Ranking | Rank the derivatives based on calculated binding scores. | Scoring functions within docking software |

| 5. Hit Filtration | Filter top-ranked compounds based on ADME properties and other criteria. | QikProp, SwissADME |

| 6. Lead Optimization | Further refine the structure of the most promising "hits" for improved properties. | MD simulations, Free Energy Perturbation (FEP) |

Mechanistic Studies of Chemical Reactivity and Transformation Pathways

Functional Group Interconversions and Derivatization Reactions

Functional group interconversions are fundamental in synthetic chemistry, allowing for the strategic modification of a molecule's core structure. For 1-(4-(Dimethylamino)phenyl)butan-2-ol, these reactions primarily involve the hydroxyl moiety and the aromatic ring.

The secondary alcohol group is a prime site for oxidation and reduction reactions, which alter the oxidation state of the second carbon in the butanol chain.

Oxidation: The secondary alcohol in this compound can be oxidized to form the corresponding ketone, 1-(4-(dimethylamino)phenyl)butan-2-one. This conversion falls into a general class of organic reactions where an alcohol is converted to a carbonyl compound. 182.160.97 A variety of oxidizing agents can accomplish this transformation, including chromium-based reagents (e.g., chromic acid) or milder, more selective methods like the Oppenauer oxidation, which uses a ketone (like acetone) in the presence of an aluminum alkoxide catalyst. schoolbag.info The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon.

Reduction: While the hydroxyl group itself is generally not subject to further reduction, the parent compound can be synthesized through the reduction of its ketone precursor, 1-(4-(dimethylamino)phenyl)butan-2-one. This transformation is typically achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the secondary alcohol.

Table 1: Oxidation and Reduction of the C2 Position

| Transformation | Starting Material | Product | Reagents |

|---|---|---|---|

| Oxidation | This compound | 1-(4-(Dimethylamino)phenyl)butan-2-one | CrO₃/H₂SO₄, Oppenauer reagents |

| Reduction | 1-(4-(Dimethylamino)phenyl)butan-2-one | this compound | NaBH₄, LiAlH₄ |

Nucleophilic Substitution on the Butanol Chain: The hydroxyl group is a poor leaving group. However, under acidic conditions, it can be protonated to form a water molecule, which is an excellent leaving group. This initiates a nucleophilic substitution, likely proceeding through an Sₙ1-type mechanism. mdpi.com The departure of water generates a secondary benzylic carbocation. This intermediate is significantly stabilized by two factors: hyperconjugation with the adjacent alkyl groups and, more importantly, resonance delocalization of the positive charge into the electron-rich phenyl ring. The powerful electron-donating effect of the para-dimethylamino group makes this carbocation particularly stable. mdpi.com This stable carbocation can then be attacked by a wide range of nucleophiles to form new derivatives.

Electrophilic Aromatic Substitution on the Phenyl Ring: The dimethylamino group is a potent activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. msu.edu Since the para position is already occupied by the butanol side chain, substitution occurs exclusively at the ortho positions (C-3 and C-5). The reaction proceeds via a standard EAS mechanism: the π electrons of the activated benzene (B151609) ring attack an electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.edubyjus.com A subsequent deprotonation step restores the ring's aromaticity, yielding the substituted product. byjus.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile (E⁺) | Product |

|---|---|---|

| Nitration | NO₂⁺ | 1-(3-Nitro-4-(dimethylamino)phenyl)butan-2-ol |

| Halogenation | Br⁺, Cl⁺ | 1-(3-Bromo-4-(dimethylamino)phenyl)butan-2-ol |

| Sulfonation | SO₃ | 2-(Dimethylamino)-4-(2-hydroxybutyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | R-C=O⁺ | 1-(3-Acyl-4-(dimethylamino)phenyl)butan-2-ol |

Fragmentation Reactions and Rearrangements

Understanding fragmentation and rearrangement is crucial for structural elucidation, particularly in mass spectrometry, and for predicting reaction byproducts.

Fragmentation: In mass spectrometry, this compound is expected to undergo predictable fragmentation. Key pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. This could lead to the loss of an ethyl radical (CH₂CH₃) or a 4-(dimethylamino)benzyl radical.

Benzylic cleavage: Cleavage of the bond between C1 and C2 is highly probable due to the formation of a stable, resonance-delocalized 4-(dimethylamino)benzyl cation.

Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation for alcohols.

The fragmentation pattern of the related compound 4-phenyl-2-butanol (B1222856) shows a prominent peak corresponding to the loss of an ethyl group and another for the phenylpropyl cation, providing a model for the types of cleavage to expect. nist.gov

Rearrangements: Carbocation intermediates, such as the one formed during Sₙ1 reactions, are susceptible to rearrangements to form more stable species. While the secondary benzylic carbocation formed from this compound is already quite stable, the possibility of hydride or alkyl shifts exists, particularly under harsh reaction conditions. For instance, in related systems, 1,2-hydride shifts are known to occur to transform a secondary carbocation into a more stable tertiary carbocation. youtube.com

Cyclization Reactions Leading to Novel Heterocyclic Architectures

The bifunctional nature of this compound allows for intramolecular reactions to form new ring systems. A plausible pathway is an intramolecular Friedel-Crafts alkylation. After converting the hydroxyl group into a good leaving group, the resulting carbocationic center on the butanol chain can be attacked by the activated phenyl ring at an ortho position. This electrophilic attack would lead to the formation of a new five- or six-membered ring, resulting in a substituted indane or tetralin derivative, respectively. Such cyclization reactions are valuable for constructing complex polycyclic frameworks from linear precursors.

Reaction Kinetics and Thermodynamic Considerations

In these studies, the rate coefficients for the reaction vary depending on the position of the double bond and hydroxyl group, highlighting the influence of molecular structure on reaction kinetics. For instance, the rate constant for the reaction of 3-methyl-2-buten-1-ol (B147165) with OH radicals was measured to be (14.55 ± 0.93) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, while the rate for 2-methyl-3-buten-1-ol (B1582625) was significantly lower at (5.31 ± 0.37) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov This demonstrates that the stability of the intermediate radical adducts, governed by steric and electronic effects, is a key determinant of the reaction rate. nih.gov

By analogy, the kinetics of reactions involving this compound would be heavily influenced by the stability of the intermediates formed. The electron-donating dimethylamino group would thermodynamically stabilize carbocationic intermediates in Sₙ1 and EAS reactions, thereby increasing the rates of these reactions compared to an unsubstituted analogue.

Table 3: OH Radical Reaction Rate Coefficients for Related Alkenols

| Compound | Rate Coefficient (k) (× 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 2-methyl-3-buten-2-ol | 6.32 ± 0.49 |

| 3-methyl-2-buten-1-ol | 14.55 ± 0.93 |

| 3-methyl-3-buten-1-ol | 10.04 ± 0.78 |

| 2-methyl-3-buten-1-ol | 5.31 ± 0.37 |

| 3-methyl-3-buten-2-ol | 11.71 ± 1.29 |

Source: Data from a gas-phase kinetic investigation of methyl-butenols. nih.gov

Applications in Advanced Chemical Research and Materials Science

Strategic Chiral Building Blocks in Complex Molecule Synthesis

In the realm of organic synthesis, the demand for enantiomerically pure compounds is ever-increasing, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dependent on its specific stereochemistry. Chiral building blocks, which are enantiomerically pure molecules used as starting materials, are essential for the construction of these complex, stereochemically defined molecules. 1-(4-(Dimethylamino)phenyl)butan-2-ol, with its defined stereocenter, serves as a valuable chiral building block.

The utility of chiral auxiliaries, which are temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions, is a well-established strategy in asymmetric synthesis. wikipedia.orgwikiwand.comsigmaaldrich.com These auxiliaries, after guiding the formation of the desired stereoisomer, can be removed and often recycled. wikipedia.orgsigmaaldrich.com While not a classical chiral auxiliary in the sense of being temporarily attached and then removed, the inherent chirality of this compound can be incorporated as a permanent feature in a target molecule, thereby imparting the desired stereochemistry.

The synthesis of complex molecules often involves the strategic connection of smaller, well-defined chiral fragments. The amino alcohol functionality of this compound allows for a variety of chemical transformations, enabling its incorporation into larger, more complex molecular architectures. For instance, the hydroxyl group can be derivatized to form ethers or esters, while the amino group can participate in amide bond formation or be further alkylated. These reactions allow for the construction of intricate molecular frameworks with precise control over the three-dimensional arrangement of atoms.

Derivatives of similar phenylbutanol structures, such as 1,3-diamino-4-phenylbutan-2-ol, are recognized as crucial building blocks in medicinal chemistry, forming the core of several therapeutically important molecules. nih.govunica.itnih.gov This highlights the potential of phenylbutanol-based scaffolds in the design and synthesis of new pharmaceutical agents. The presence of the dimethylamino group in this compound can also influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

Table 1: Key Features of this compound as a Chiral Building Block

| Feature | Description | Synthetic Utility |

|---|---|---|

| Chiral Center | A single, well-defined stereocenter at the C-2 position. | Provides a source of chirality for the synthesis of enantiomerically pure compounds. |

| Hydroxyl Group | A reactive -OH group. | Allows for derivatization through etherification, esterification, and other reactions. |

| Amino Group | A tertiary amine (dimethylamino). | Can influence solubility and biological activity; can be involved in further reactions. |

| Aromatic Ring | A phenyl group with a dimethylamino substituent. | Provides a rigid scaffold and can engage in aromatic interactions. |

Development and Utilization as Chiral Catalysts and Ligands in Asymmetric Synthesis

The development of chiral catalysts and ligands is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched compounds from prochiral starting materials. frontiersin.orgmdpi.com Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. nih.govbeilstein-journals.org Amino alcohols are a particularly important class of chiral ligands due to their ability to form stable chelate complexes with a variety of metal ions.

The structure of this compound, containing both a hydroxyl and a dimethylamino group, makes it a promising candidate for a bidentate ligand. The nitrogen of the dimethylamino group and the oxygen of the hydroxyl group can coordinate to a metal center, forming a stable five-membered chelate ring. The stereocenter adjacent to the hydroxyl group can then effectively induce asymmetry in the catalytic transformation.

The synthesis of chiral ligands from readily available amino alcohols is a common strategy. nih.gov The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize enantioselectivity for a specific reaction. nih.gov By modifying the substituents on the phenyl ring or the alkyl chain of this compound, a library of related ligands could be generated and screened for catalytic activity in various asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

While direct experimental evidence for the use of this compound as a chiral ligand is not extensively documented in the provided search results, the principles of chiral ligand design strongly support its potential in this area. The success of other amino alcohol-based ligands in asymmetric catalysis provides a strong precedent for its potential efficacy.

Applications in Optical Materials and Dye Chemistry (e.g., Solvatochromic Dyes)

Solvatochromic dyes are compounds that exhibit a change in their absorption or emission spectra in response to the polarity of their solvent environment. wikipedia.org This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the dye molecule by the solvent. wikipedia.org These dyes have found applications as probes for characterizing solvent polarity and as components in sensors and molecular switches. wikipedia.orgsocietechimiquedefrance.fr

The molecular structure of this compound contains a key feature often found in solvatochromic dyes: a strong electron-donating group (the dimethylamino group) conjugated to an aromatic system (the phenyl ring). This "push-pull" electronic structure can lead to a significant change in the dipole moment of the molecule upon electronic excitation, which is a prerequisite for strong solvatochromism.

While this compound itself is not a dye, it can serve as a crucial precursor for the synthesis of solvatochromic dyes. google.com By introducing an electron-accepting group onto the phenyl ring or by extending the conjugated system, a molecule with significant intramolecular charge transfer character can be created. The absorption and fluorescence properties of such a dye would then be highly sensitive to the surrounding solvent polarity. google.com

The chiral nature of this compound could also be exploited to create chiroptical materials. These are materials whose optical properties are sensitive to the polarization of light. The incorporation of a chiral center into a solvatochromic dye could lead to novel materials with applications in areas such as circularly polarized luminescence and asymmetric sensing.

Table 2: Potential Solvatochromic Dye Synthesis from this compound

| Precursor | Modification | Potential Dye Structure | Expected Property |

|---|---|---|---|

| This compound | Introduction of an electron-withdrawing group (e.g., -NO2, -CN) on the phenyl ring. | A "push-pull" substituted benzene (B151609) derivative. | Solvatochromism, with absorption/emission shifting with solvent polarity. |

Precursors for Novel Chemical Intermediates in Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities and sold at high prices. They are used as starting materials for specialty chemicals, particularly pharmaceuticals, biopharmaceuticals, and agrochemicals. The synthesis of fine chemicals often requires multi-step procedures, and the availability of versatile and well-defined chemical intermediates is crucial.

This compound, with its multiple functional groups, can be transformed into a variety of other chemical intermediates. For example, oxidation of the secondary alcohol can yield the corresponding ketone, 1-(4-(Dimethylamino)phenyl)butan-2-one. This ketone could then undergo further reactions, such as alpha-halogenation or condensation reactions, to create more complex intermediates.

The dimethylamino group can also be a site for chemical modification. For instance, it could be quaternized to form an ammonium salt, which could alter the solubility and reactivity of the molecule. Alternatively, the entire dimethylamino-phenyl group could be modified through electrophilic aromatic substitution reactions, although the directing effects of the substituents would need to be considered.

The chiral nature of this compound is a significant advantage, as it allows for the synthesis of enantiomerically pure intermediates. These chiral intermediates are highly valuable in the synthesis of active pharmaceutical ingredients, where a single enantiomer is often responsible for the desired therapeutic effect.

Exploration in General Industrial Chemical Manufacturing

The potential for a chemical to be used in general industrial chemical manufacturing depends on several factors, including the cost and availability of starting materials, the efficiency and scalability of the synthesis, and the value of the final product. While specific large-scale industrial applications of this compound are not widely documented, its synthesis from readily available precursors suggests its potential for larger-scale production.

The synthesis of similar amino alcohols has been described in the patent literature, indicating commercial interest in this class of compounds. google.com For example, methods for preparing 2-(N,N-dimethylamino)-2-phenyl butanol have been developed, involving steps such as addition, hydrolysis, esterification, and reduction. google.com These types of processes, if optimized, could be adapted for the industrial-scale production of this compound.

Potential industrial applications could leverage the properties of the molecule. For example, its basic nature due to the dimethylamino group could make it useful as a catalyst or a pH modifier in certain industrial processes. The presence of the hydroxyl group could allow for its use as a monomer in polymerization reactions, leading to the production of specialty polymers with unique properties. Furthermore, its potential as a precursor to dyes or other specialty chemicals could drive its demand in industrial manufacturing.

The economic feasibility of using this compound in industrial applications would ultimately depend on a thorough process development and cost-benefit analysis. However, its versatile chemical nature and potential applications in high-value areas such as pharmaceuticals and specialty materials make it a compound of interest for further exploration in industrial chemical manufacturing.

Future Directions and Emerging Research Horizons

Innovations in Highly Efficient and Atom-Economical Synthetic Routes

The synthesis of chiral amino alcohols, such as 1-(4-(Dimethylamino)phenyl)butan-2-ol, is a cornerstone of modern organic chemistry, with wide-ranging implications for the pharmaceutical and materials science industries. Future research will undoubtedly focus on developing more efficient, sustainable, and atom-economical synthetic routes to access this and related compounds.

Recent advancements in catalysis offer promising avenues. For instance, asymmetric (transfer) hydrogenation and borrowing hydrogen methodologies have emerged as powerful tools for the enantioselective synthesis of vicinal amino alcohols. rsc.orgmdpi.com These methods, often employing precious metal catalysts, are highly efficient and atom-economical. mdpi.com Future work could involve the application of these techniques to the synthesis of this compound, potentially starting from readily available precursors.

Furthermore, the principles of green chemistry are increasingly guiding synthetic strategies. Visible-light photoredox catalysis, for example, has been successfully used for the decarboxylative radical coupling of N-aryl amino acids with carbonyl compounds in water, providing a mild and efficient route to 1,2-amino alcohols. nih.gov Biocatalysis, utilizing engineered enzymes such as amine dehydrogenases, also presents a highly sustainable approach for the asymmetric synthesis of chiral amino alcohols from α-hydroxy ketones. nih.govacs.org These biocatalytic methods often exhibit high enantioselectivity and operate under mild conditions, making them attractive for industrial applications. acs.org The development of enzymatic cascades could further enhance the efficiency of converting renewable starting materials into valuable chiral amino alcohols. nih.gov

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Asymmetric Hydrogenation | High enantioselectivity, atom-economical. mdpi.com | Direct and efficient route to the chiral alcohol. |

| Visible-Light Photoredox Catalysis | Utilizes light energy, can be performed in green solvents like water. nih.govchemicalbook.com | Sustainable and environmentally friendly approach. |

| Biocatalysis (Engineered Enzymes) | High specificity and enantioselectivity, mild reaction conditions. nih.govacs.org | Potential for high purity and reduced environmental impact. |

| Organocatalysis | Metal-free catalysis, can be used for asymmetric reactions. nist.gov | Avoids potential metal contamination of the final product. |

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the discovery and design of new molecules. rsc.org For a compound like this compound, these computational tools can be instrumental in predicting its properties and optimizing its design for specific applications.

ML models, particularly deep neural networks, are increasingly being used to predict a wide range of molecular properties, from basic physicochemical characteristics to complex biological activities. rsc.orgnih.gov While large datasets are often required for high accuracy, these models can significantly reduce the time and cost associated with experimental screening. tandfonline.com For instance, quantitative structure-property relationship (QSPR) models have been developed to predict properties like the pKa of amino groups in amino acids. acs.org Similar models could be trained to predict the properties of this compound and its analogs, aiding in the design of molecules with desired characteristics.

The potential applications of AI and ML in the study of this compound are summarized in Table 2.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Property Prediction | Using ML models to predict physicochemical and biological properties. tandfonline.comacs.org | Rapid screening of virtual derivatives for desired characteristics. |

| Retrosynthesis Planning | AI algorithms to design optimal synthetic routes. nih.govnist.gov | Discovery of novel and more efficient manufacturing processes. |

| Generative Design | AI models to generate novel molecular structures with desired properties. mdpi.comnih.gov | Design of new phenyl butanol derivatives with enhanced functionalities. |

| Structure-Activity Relationship (SAR) Analysis | ML to identify key structural features responsible for a particular activity. acs.org | Understanding the relationship between the structure of this compound and its potential applications. |

Expanding the Scope of Supramolecular Chemistry of Phenyl Butanol Derivatives

The presence of both a hydroxyl group and an aromatic ring in this compound makes it an excellent candidate for studies in supramolecular chemistry. The interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions can lead to the formation of well-defined, higher-order structures with unique properties and functions.

Research on other phenyl butanol isomers has shown that the position of the hydroxyl group and the presence of the phenyl ring significantly influence the formation of supramolecular clusters. rsc.orgnih.govnih.gov The phenyl group, in particular, can disrupt the hydrogen-bonding networks typically observed in aliphatic alcohols, while also introducing the possibility of π-π interactions. rsc.orgnih.gov Future research on this compound could explore how the dimethylamino group further modulates these interactions, potentially leading to novel self-assembled architectures.

The field of host-guest chemistry also offers exciting possibilities. The dimethylaminophenyl moiety could act as a guest that binds to various host molecules, such as cyclodextrins or cucurbiturils. nih.gov Such interactions could be used to control the solubility, stability, and delivery of the compound. The self-assembly of amino alcohols and their derivatives into functional biomaterials is another rapidly growing area of research. nih.govacs.orgtandfonline.com By understanding and controlling the self-assembly of this compound, it may be possible to create new materials for a variety of applications, from drug delivery to catalysis.

Key research directions in the supramolecular chemistry of this compound are outlined in Table 3.

| Research Area | Focus | Potential Outcomes for this compound |

| Self-Assembly | Investigating the formation of ordered structures through non-covalent interactions. nih.govacs.orgtandfonline.com | Development of new functional materials, such as gels or nanoparticles. |

| Host-Guest Chemistry | Studying the interaction of the molecule with host compounds. nih.gov | Creation of new systems for controlled release and targeted delivery. |

| Crystal Engineering | Controlling the solid-state packing of the molecule to achieve desired properties. | Design of crystalline materials with specific optical or electronic properties. |

| Supramolecular Polymers | Utilizing the molecule as a monomer for the formation of non-covalent polymers. | Creation of responsive and self-healing materials. |

Development of Next-Generation Spectroscopic Probes based on Amino Alcohol Frameworks

The unique electronic properties of the dimethylaminophenyl group, combined with the versatility of the amino alcohol scaffold, make this compound a promising platform for the development of next-generation spectroscopic probes. Fluorescent probes, in particular, are powerful tools for sensing and imaging in biological and environmental systems.

Compounds containing the dimethylaminophenyl moiety are known to exhibit interesting photophysical properties, including fluorescence that can be sensitive to the local environment. nih.govnih.gov For example, 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+) has been developed as a fluorescent substrate for the human serotonin (B10506) transporter, demonstrating the potential of this chemical scaffold in biological imaging. nih.gov Similarly, β-amino alcohol functionalized carbon dots have been used for the selective detection of copper ions. rsc.org

Future research could focus on designing and synthesizing derivatives of this compound that can act as fluorescent sensors for specific analytes, such as metal ions, pH, or reactive oxygen species. By modifying the structure of the molecule, it may be possible to tune its spectroscopic properties and enhance its selectivity and sensitivity. The amino alcohol framework provides a convenient handle for attaching other functional groups, allowing for the creation of a diverse library of potential probes.

Table 4 highlights potential applications for spectroscopic probes based on this compound.

| Probe Type | Target Analyte/Process | Potential Application Area |

| Fluorescent Ion Sensor | Metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺). rsc.org | Environmental monitoring, biological imaging. |

| pH-Sensitive Probe | Changes in acidity/alkalinity. | Intracellular pH mapping, monitoring of chemical reactions. |

| Biomolecule Label | Proteins, nucleic acids. nih.gov | Bioimaging, diagnostic assays. |

| Viscosity-Sensitive Probe | Changes in micro-viscosity. | Studying cellular processes, material science. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(4-(Dimethylamino)phenyl)butan-2-ol in laboratory settings?

- Methodological Answer : Adhere to hazard mitigation strategies outlined in safety data sheets (SDS) for structurally similar aminophenyl alcohols. Use PPE (nitrile gloves, ANSI-approved goggles, lab coats) to prevent skin/eye contact. Ensure local exhaust ventilation to minimize inhalation of aerosols or vapors. In case of exposure, flush eyes with water for ≥15 minutes and seek medical attention if irritation persists . Avoid generating dust; store in a cool, dry, well-ventilated area away from oxidizers .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : Key steps include:

- Reductive Amination : React 4-(dimethylamino)benzaldehyde with 1-bromo-2-butanone under catalytic hydrogenation (e.g., Pd/C or Raney Ni) to form the secondary alcohol.

- Grignard Addition : Use a Grignard reagent (e.g., methylmagnesium bromide) on 4-(dimethylamino)phenylpropanal, followed by acidic workup to yield the target alcohol.

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) .

Q. How can structural characterization of this compound be performed?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the dimethylamino group (δ ~2.8–3.2 ppm for N(CH)) and alcohol proton (δ ~1.5–2.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 208.1705 (CHNO).

- IR Spectroscopy : Identify O–H stretch (~3300 cm) and aromatic C=C (~1600 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Resolution : Employ chiral chromatography (e.g., Chiralpak® AD-H column) or diastereomeric salt formation (e.g., tartaric acid derivatives) to separate enantiomers.

- Stereochemical Analysis : Use X-ray crystallography or NOESY NMR to confirm absolute configuration. For example, a study on (1R*,2R*)-chlorophenyl analogs demonstrated that steric hindrance from the dimethylamino group influences diastereoselectivity .

Q. What computational methods are recommended for predicting the physicochemical properties of this compound?

- Methodological Answer :

- QSPR Models : Predict logP (octanol-water partition coefficient) and pKa using software like ACD/Labs or EPI Suite. The dimethylamino group increases hydrophilicity (predicted logP ~1.5).

- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) to optimize geometry and calculate dipole moments (~3.5 D) for solubility analysis .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

- Methodological Answer :

- Substituent Variation : Replace the dimethylamino group with morpholino or piperidinyl groups to assess impact on receptor binding. For example, analogs with morpholine showed enhanced CNS penetration in pharmacokinetic studies.

- Bioisosteric Replacement : Substitute the hydroxyl group with fluorine or methyl ether to improve metabolic stability .

Q. What strategies address contradictions between experimental and computational toxicity data for this compound?

- Methodological Answer :

- In Silico Screening : Use tools like ProTox-II to predict acute oral toxicity (e.g., LD ~500 mg/kg in rats). Cross-validate with Ames test data to rule out mutagenicity.

- Experimental Validation : Conduct zebrafish embryo toxicity assays (ZFET) to assess developmental effects. A study on phenylbutanone analogs revealed discrepancies between QSAR predictions and in vivo neurotoxicity .

Q. What pharmacological applications are emerging for this compound?

- Methodological Answer :

- Antimicrobial Activity : Screen against Gram-positive bacteria (e.g., S. aureus MIC ~32 µg/mL) using broth microdilution. Synergistic effects observed with β-lactam antibiotics.

- Neuropharmacology : Evaluate dopamine receptor modulation via radioligand binding assays (IC ~1.2 µM for D receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products